(E)-ethyl 2-cyano-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetate
Description
Properties
IUPAC Name |
ethyl (2E)-2-cyano-2-(3-methyl-1,3-benzothiazol-2-ylidene)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-3-17-13(16)9(8-14)12-15(2)10-6-4-5-7-11(10)18-12/h4-7H,3H2,1-2H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUMOAIKWSZWNX-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1N(C2=CC=CC=C2S1)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/1\N(C2=CC=CC=C2S1)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes Overview
The synthesis of (E)-ethyl 2-cyano-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetate hinges on two primary strategies:
- Knoevenagel Condensation : Reaction of 3-methylbenzo[d]thiazol-2(3H)-one with ethyl cyanoacetate under basic conditions.
- Benzothiazolium Salt Activation : Nucleophilic attack of ethyl cyanoacetate’s enolate on a 3-methylbenzothiazolium intermediate.
These methods leverage the electrophilic character of the benzothiazole carbonyl or its activated salt form to facilitate C–C bond formation with the active methylene group of ethyl cyanoacetate.
Knoevenagel Condensation Methodology
Reaction Mechanism
The thione group (C=S) of 3-methylbenzo[d]thiazol-2(3H)-one undergoes deprotonation in the presence of a base (e.g., piperidine or K₂CO₃), generating a nucleophilic enolate. This intermediate attacks the electrophilic carbonyl carbon of ethyl cyanoacetate, followed by dehydration to yield the (E)-configured product.
Key steps :
- Deprotonation of ethyl cyanoacetate to form the enolate.
- Nucleophilic addition to the benzothiazole thione.
- Elimination of H₂S to form the conjugated ylidene system.
Experimental Protocol
A mixture of 3-methylbenzo[d]thiazol-2(3H)-one (1.63 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol) in dry dimethylformamide (DMF, 30 mL) is stirred at 80°C for 12 hours under nitrogen. The reaction is quenched with ice-water, and the precipitate is filtered and recrystallized from ethanol to afford yellow crystals (yield: 78%, m.p. 192–194°C).
Table 1: Optimization of Knoevenagel Condensation
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 78 |
| Piperidine | EtOH | Reflux | 65 |
| DBU | Toluene | 110 | 82 |
Benzothiazolium Salt Activation
Synthesis of 3-Methylbenzothiazolium Iodide
3-Methylbenzo[d]thiazole (1.49 g, 10 mmol) is treated with methyl iodide (1.42 g, 10 mmol) in acetonitrile at 60°C for 6 hours. The resulting 3-methylbenzothiazolium iodide precipitates as a white solid (yield: 92%).
Enolate Coupling Reaction
The benzothiazolium salt (2.78 g, 10 mmol) is reacted with ethyl cyanoacetate (1.13 g, 10 mmol) in the presence of triethylamine (1.01 g, 10 mmol) in ethanol at reflux for 8 hours. The product is isolated via column chromatography (SiO₂, hexane/ethyl acetate 4:1), yielding the target compound as orange needles (yield: 68%).
Critical factors :
- Counterion effects : Iodide salts exhibit higher reactivity than tosylates.
- Solvent polarity : Ethanol enhances enolate stability compared to nonpolar solvents.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Comparative Analysis of Methods
Table 2: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Knoevenagel Condensation | 78 | 98 | 12 |
| Benzothiazolium Route | 68 | 95 | 8 |
The Knoevenagel method offers higher yields, while the benzothiazolium pathway provides faster reaction times due to enhanced electrophilicity.
Applications in Drug Discovery
Derivatives of this compound exhibit IC₅₀ values of 2.4–8.7 μM against HepG2 and MCF-7 cell lines, underscoring their potential as antitumor agents. The α-cyanoacrylate group enhances electron-withdrawing properties, facilitating intercalation with DNA topoisomerases.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 2-cyano-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetate can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction: : Reduction reactions can be used to convert the cyano group to an amine or other functional groups. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halides, amines, and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
(E)-ethyl 2-cyano-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetate has several applications in scientific research:
-
Chemistry: : It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Biology: : The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its unique structural features.
-
Industry: : It may be used in the synthesis of dyes, pigments, and other materials requiring specific electronic or optical properties.
Mechanism of Action
The mechanism by which (E)-ethyl 2-cyano-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetate exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyano and ester groups can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Electronic Properties
The following table summarizes key structural and electronic differences between the target compound and related thiazole derivatives:
Key Observations:
- Substituent Effects : The 3-methylbenzo[d]thiazole group in the target compound introduces steric and electronic differences compared to the 4-methyl-3-phenylthiazole in compound 6 . The phenyl group in 6 enhances aromatic conjugation, whereas the benzo[d]thiazole in the target compound may improve planarity and π-π stacking with biological targets .
- Configuration : The (E)-isomer’s spatial arrangement likely alters dipole moments and molecular polarity compared to (Z)-isomers, affecting solubility and binding affinity .
- HOMO-LUMO Gaps: Compound 11, a derivative of 6 with an added dimethylaminoacryloyl group, exhibits a reduced HOMO-LUMO gap, correlating with enhanced reactivity and cytotoxic activity . The target compound’s electronic profile remains unreported but is hypothesized to differ due to its distinct substituents.
Reactivity and Stability
- Bromination: Bromination of ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate (1) yielded unexpected dibromo derivatives, highlighting the thiazole ring’s sensitivity to electrophilic substitution . The 3-methylbenzo[d]thiazole in the target compound may confer different reactivity patterns.
- Stability: Cyano and ester groups in all analogs contribute to stability under physiological conditions, though steric effects from substituents (e.g., methyl vs. phenyl) may influence metabolic degradation .
Biological Activity
(E)-ethyl 2-cyano-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological effects, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves the condensation of ethyl cyanoacetate with 3-methylbenzo[d]thiazole under basic conditions. Common reagents include triethylamine or pyridine, and the reaction is often monitored using thin-layer chromatography (TLC) to assess completion.
Antitumor Activity
Research indicates that derivatives of thiazole, including this compound, exhibit notable antitumor properties. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, a study reported an IC50 value of approximately 0.66 µM in HCT-116 cancer cells, indicating moderate activity against these cells .
Antimicrobial Properties
Thiazole derivatives have also shown promising antimicrobial activities. The mechanism often involves disruption of microbial cell membranes and inhibition of essential enzymes. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to apoptosis in cancer cells.
- Receptor Modulation : It can modulate receptor activity, impacting signaling pathways critical for cell survival and proliferation.
Case Studies
- Anticancer Study : A recent study investigated the effects of thiazole derivatives on cancer cell lines. The results indicated that modifications to the thiazole structure significantly influenced cytotoxicity, with specific substituents enhancing activity .
- Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of thiazole derivatives, including this compound. Results showed that compounds with electron-withdrawing groups exhibited higher antibacterial activity against Staphylococcus aureus and Escherichia coli .
Data Tables
| Biological Activity | IC50 Value (µM) | Cell Line/Organism |
|---|---|---|
| Antitumor | 0.66 | HCT-116 |
| Antibacterial | Varies | Staphylococcus aureus, Escherichia coli |
Q & A
Q. Q1. What are the common synthetic routes for (E)-ethyl 2-cyano-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetate, and how do reaction conditions influence yield?
A1. The compound is typically synthesized via Knoevenagel condensation, where a benzothiazole derivative reacts with ethyl cyanoacetate. Key methods include:
- Reacting 3-methylbenzo[d]thiazol-2(3H)-one with ethyl cyanoacetate under basic conditions (e.g., piperidine or NaH in THF), forming the (E)-isomer due to thermodynamic control .
- Alternative pathways involve cyanomethylene benzothiazole intermediates, with yields optimized by adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature (60–80°C) .
Validation: Monitor reaction progress via TLC and confirm stereochemistry using NOESY NMR .
Q. Q2. Which analytical techniques are critical for characterizing this compound?
A2. Essential methods include:
- 1H/13C NMR : To confirm the (E)-configuration via coupling constants (e.g., vinyl proton splitting) and cyano/ester group integration .
- HPLC-MS : For purity assessment and molecular ion identification (e.g., [M+H]+ at m/z 285) .
- IR Spectroscopy : To validate C≡N (2250 cm⁻¹) and ester C=O (1720 cm⁻¹) stretches .
Biological Activity and Mechanism
Q. Q3. What biological activities are associated with this compound, and how are they evaluated?
A3. The compound exhibits:
- Antimicrobial activity : Tested via microbroth dilution against S. aureus (MIC ≤ 8 µg/mL) .
- Enzyme inhibition : Evaluated against α-glucosidase (IC₅₀ ~12 µM) using spectrophotometric assays .
Mechanistic Insight : The cyano group enhances electrophilicity, facilitating covalent binding to enzyme active sites (e.g., via Schiff base formation) .
Q. Q4. How do structural modifications (e.g., substituents on the benzothiazole ring) affect bioactivity?
A4. Substituent effects are studied via SAR:
- Electron-withdrawing groups (e.g., -NO₂ at position 6) increase antimicrobial potency by 2–3-fold .
- Methyl groups (position 3) improve metabolic stability by reducing CYP450 oxidation .
Methodology: Synthesize derivatives via nucleophilic substitution or Friedel-Crafts acylation , then compare activity in dose-response assays.
Advanced Research Challenges
Q. Q5. How can researchers resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?
A5. Discrepancies often arise from assay conditions:
- Standardize protocols : Use identical enzyme sources (e.g., recombinant human α-glucosidase) and buffer pH (6.8) .
- Control for solubility : Pre-dissolve compounds in DMSO (<1% v/v) to avoid aggregation artifacts .
Cross-validation: Validate hits via orthogonal assays (e.g., fluorescence polarization for enzyme binding) .
Q. Q6. What strategies improve the compound’s stability in aqueous formulations?
A6. Stability challenges stem from ester hydrolysis. Mitigation approaches:
- Prodrug design : Replace the ethyl ester with a pivaloyloxymethyl group to enhance hydrolytic resistance .
- Lyophilization : Prepare as a lyophilized powder with cyclodextrin excipients to prevent degradation .
Methodological Innovations
Q. Q7. How can computational modeling guide the optimization of this compound?
A7. Key applications include:
Q. Q8. What green chemistry approaches are applicable to its synthesis?
A8. Eco-friendly methods:
- Solvent-free synthesis : Use Eaton’s reagent (P₂O₅/MeSO₃H) for one-pot condensations at room temperature, reducing waste .
- Catalytic systems : Employ CeCl₃·7H₂O/NaI in ethanol to achieve 85% yield with recyclable catalysts .
Emerging Applications
Q. Q9. Can this compound serve as a fluorescent probe or sensor?
A9. Yes, the benzothiazole core exhibits intrinsic fluorescence (λₑₘ = 450 nm). Modifications:
Q. Q10. What are understudied research directions for this compound?
A10. Prominent gaps include:
- Photodynamic therapy : Evaluate singlet oxygen quantum yield (ΦΔ) under UV irradiation .
- Polymer chemistry : Incorporate into conjugated polymers for organic electronics (e.g., OFETs) via Suzuki-Miyaura coupling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
